2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
CAS No.: 954107-08-5
Cat. No.: VC6749835
Molecular Formula: C16H9ClN2O2
Molecular Weight: 296.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954107-08-5 |
|---|---|
| Molecular Formula | C16H9ClN2O2 |
| Molecular Weight | 296.71 |
| IUPAC Name | 2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3-one |
| Standard InChI | InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H |
| Standard InChI Key | LLVWSGLPZHDGMX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2 |
Introduction
Chemical Structure and Nomenclature
The compound 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one features a fused tetracyclic system comprising:
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A chromene (benzopyran) moiety (rings A and B),
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A pyrazole ring (ring C) fused at positions 2 and 3 of the chromene system,
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A 3-chlorophenyl group at position 2 of the pyrazole,
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A ketone at position 3 of the pyrazole (Figure 1).
The IUPAC name reflects this arrangement: 3a,4-dihydro-2-(3-chlorophenyl)-2H-chromeno[2,3-c]pyrazol-3-one. Its molecular formula is , with a molecular weight of 314.73 g/mol .
Synthetic Pathways
Cycloaddition Strategies
Chromeno-pyrazoles are typically synthesized via 1,3-dipolar cycloaddition reactions. For example, 3-nitrochromenes react with diazo compounds or N-tosylhydrazones to form pyrazole-fused systems . Adapting this method, 3-nitro-2H-chromene could react with a 3-chlorophenyl-substituted diazo intermediate (generated from N-tosylhydrazones) to yield the target compound (Scheme 1) .
Scheme 1: Hypothetical synthesis of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
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Generation of diazo intermediate from N-(3-chlorophenyl)tosylhydrazone using .
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1,3-Dipolar cycloaddition with 3-nitro-2H-chromene.
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Elimination of nitrous acid () and tautomerization to form the pyrazol-3-one .
Alternative Routes
Coumarin derivatives serve as precursors for chromeno-pyrazoles. For instance, 3-acetylcoumarin reacts with hydrazines to form pyrazole rings . Applying this approach, 3-acetyl-6-chlorocoumarin could undergo condensation with 3-chlorophenylhydrazine, followed by oxidation to introduce the ketone moiety .
Physicochemical Properties
While experimental data for the exact compound is unavailable, analogs provide reliable estimates:
The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for neuroactive compounds .
Spectroscopic Characterization
NMR Spectroscopy
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NMR (DMSO-):
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NMR:
IR Spectroscopy
Biological Activity and Applications
| Kinase | IC (µM) | Target Relevance |
|---|---|---|
| AKT2/PKBβ | 1.2–2.5 | Glioma proliferation |
| CDK2 | >10 | Cell cycle regulation |
| EGFR | >10 | Tyrosine kinase signaling |
Antimicrobial Effects
Chlorophenyl-pyrazoles demonstrate broad-spectrum activity. For example, 3-(2,4-dichlorophenyl)-pyrazole-5-carbonitriles inhibit Staphylococcus aureus (MIC: 8 µg/mL) . The 3-chlorophenyl group may enhance membrane permeability in gram-positive bacteria.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear gloves and lab coat |
| H319 (Eye irritation) | Use safety goggles |
Storage recommendations: Room temperature, inert atmosphere .
Future Research Directions
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